

# Spectral Analysis of 2-Amino-5-methylnicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-5-methylnicotinic acid

Cat. No.: B112739

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This technical guide provides a detailed overview of the expected spectral data for **2-Amino-5-methylnicotinic acid**, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra in public databases, this guide presents a reasoned prediction based on the analysis of closely related compounds and established spectroscopic principles. The methodologies for obtaining such data are also detailed.

## Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **2-Amino-5-methylnicotinic acid**.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.0	s	1H	H-6 (Pyridine ring)
~7.5	s	1H	H-4 (Pyridine ring)
~6.5	br s	2H	-NH <sub>2</sub>
~2.2	s	3H	-CH <sub>3</sub>
~12.0	br s	1H	-COOH

Solvent: DMSO-d<sub>6</sub>**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Chemical Shift (δ) ppm	Assignment
~170	-COOH
~160	C-2 (Pyridine ring)
~152	C-6 (Pyridine ring)
~138	C-4 (Pyridine ring)
~125	C-5 (Pyridine ring)
~110	C-3 (Pyridine ring)
~18	-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>**Table 3: Predicted IR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (Amino group)
3200 - 2500	Strong, Broad	O-H stretch (Carboxylic acid)
~1680	Strong	C=O stretch (Carboxylic acid)
~1620	Medium	N-H bend (Amino group)
~1580, ~1480	Medium	C=C and C=N stretch (Pyridine ring)
~1250	Medium	C-N stretch (Amino group)

**Table 4: Predicted Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
152.06	100	[M] <sup>+</sup> (Molecular Ion)
135.06	60	[M - OH] <sup>+</sup>
107.06	40	[M - COOH] <sup>+</sup>
92.06	30	[M - COOH - CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-5-methylnicotinic acid** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Set the spectral width to cover a range of -2 to 14 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 2 seconds.
  - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:

- Acquire a one-dimensional carbon spectrum with proton decoupling.
- Set the spectral width to cover a range of 0 to 200 ppm.
- Use a pulse angle of 45 degrees.
- Set the relaxation delay to 5 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO- $d_6$  ( $\delta$  2.50 ppm for  $^1H$  and  $\delta$  39.52 ppm for  $^{13}C$ ).

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).
  - KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record the spectrum over a range of 4000 to 400  $cm^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
  - Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

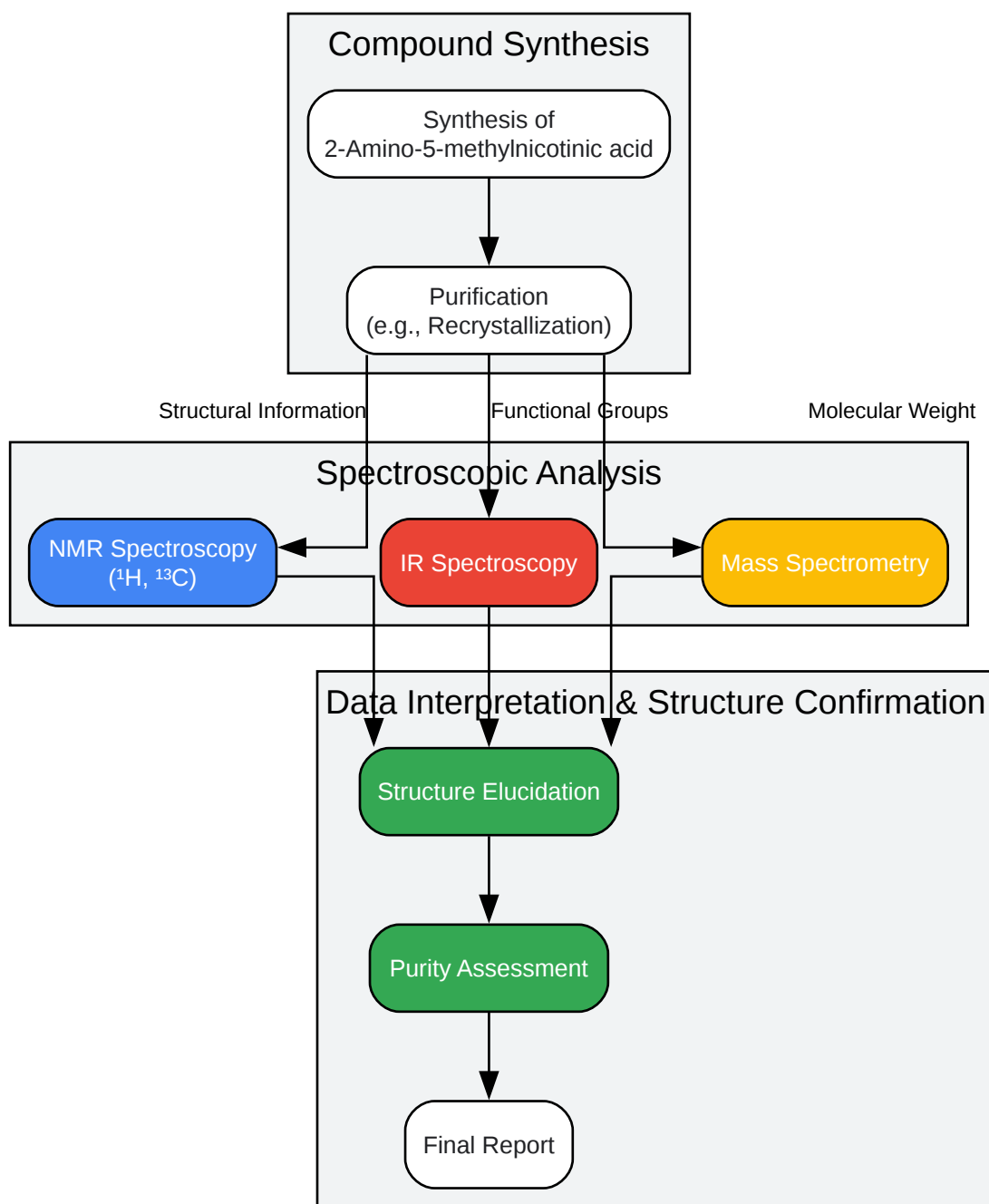
- **Data Processing:** Use the instrument's software to display the spectrum in terms of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
- **Instrumentation:** A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
- **Data Acquisition:**
  - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[M+H]^+$  or the molecular ion  $[M]^+$ .
  - Set the mass range to scan from  $m/z$  50 to 500.
- **Data Processing:** Use the mass spectrometry software to analyze the resulting spectrum, identify the molecular ion peak, and observe the fragmentation pattern.

## Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized compound like **2-Amino-5-methylnicotinic acid**.



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Workflow for the spectroscopic analysis of a synthesized compound.

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